4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound . It also has an amine group attached to a cyclohexene ring . These types of structures are often found in biologically active compounds and could potentially have interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure . The exact structure would depend on the specific arrangement of these groups in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Antifolate Drug Geometry and Molecular Interactions
Research into the geometry of antifolate drugs, which share structural motifs with the compound , indicates significant interest in how amino substituents and their flexibility could influence binding to target enzymes. For example, studies on the deformation of amino groups in cycloguanil and 2,4-diaminoquinazoline suggest a focus on modifying hydrogen-bonding properties to enhance drug-enzyme interactions (Hunt et al., 1980).
Catalytic Synthesis of Heterocyclic Compounds
The catalytic synthesis of heterocyclic compounds, including 4-amino-isoquinolin-1(2H)-ones and oxazole derivatives, has been explored using various catalysts. This research is pertinent to the synthesis of complex molecules like the one , highlighting methods to achieve regioselective synthesis with good functional group tolerance (Niu et al., 2018).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-aminoethylcyclohexene with ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate, followed by the addition of cyclopentylamine and cyclization to form the final product.", "Starting Materials": [ "2-aminoethylcyclohexene", "ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate", "cyclopentylamine" ], "Reaction": [ "Step 1: Condensation of 2-aminoethylcyclohexene with ethyl 2-oxo-4-(3-oxo-3,4-dihydroquinazolin-2-yl)butanoate in the presence of a base such as potassium carbonate to form the intermediate 1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazoline.", "Step 2: Addition of cyclopentylamine to the intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide intermediate 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide.", "Step 3: Cyclization of the amide intermediate in the presence of a Lewis acid catalyst such as trifluoroacetic acid (TFA) to form the final product 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide." ] } | |
CAS No. |
866013-74-3 |
Molecular Formula |
C27H36N4O4 |
Molecular Weight |
480.609 |
IUPAC Name |
4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide |
InChI |
InChI=1S/C27H36N4O4/c32-24(29-21-11-4-5-12-21)15-8-18-30-26(34)22-13-6-7-14-23(22)31(27(30)35)19-25(33)28-17-16-20-9-2-1-3-10-20/h6-7,9,13-14,21H,1-5,8,10-12,15-19H2,(H,28,33)(H,29,32) |
InChI Key |
JDHQHKVSTRIFSR-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4 |
solubility |
not available |
Origin of Product |
United States |
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